molecular formula C8H12N2O2 B1360052 1,2-Bis(2-cyanoethoxy)ethane CAS No. 3386-87-6

1,2-Bis(2-cyanoethoxy)ethane

Cat. No. B1360052
CAS RN: 3386-87-6
M. Wt: 168.19 g/mol
InChI Key: VTHRQKSLPFJQHN-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Reactions and Synthesis

1,2-Bis(2-cyanoethoxy)ethane has been involved in various chemical reactions and synthesis processes. For instance, it was used in the synthesis of bis[2-(4,4-dimethyl-5,6-dihydro-2-oxazinyl)]diethyl ether and 1,2-di{beta-[2-(4,4-dimethyl-5,6-dihydro-2-oxazinyl)]ethoxy}ethane, which are hydrolyzed under aqueous alkali to produce 3-methyl-3-amino-1-butanol (Kuznetsov et al., 2001). Additionally, its role in the synthesis of acyclic polyether dicarboxylic acids for selective Pb(II) extraction showcases its importance in creating specific molecular frameworks (Hayashita et al., 1999).

Polymer Chemistry

In polymer chemistry, 1,2-Bis(2-cyanoethoxy)ethane plays a crucial role in polyaddition reactions. For example, its derivatives were used in the polyaddition of bis(five- and six-membered cyclic carbonate)s with diamine to produce polymers with different molecular weights and reactivity rates (Tomita et al., 2001).

Organometallic Chemistry

In organometallic chemistry, 1,2-Bis(2-cyanoethoxy)ethane has been used to synthesize novel complexes. One such example is its conversion to bridged uranocene, indicating its flexibility and structural dynamics (Streitwieser et al., 1993).

Materials Science

This compound hasalso found applications in materials science. For example, in the field of membrane technology, bis(triethoxysilyl) ethane, a related compound, was used to prepare organic-inorganic hybrid silica membranes with distinct silica precursors affecting the amorphous networks. These membranes demonstrated significant gas permeation characteristics (Kanezashi et al., 2010).

Crystallography

In crystallography, 1,2-bis(1-aryl-3-methyltriazene-3-yl-)ethanes, a derivative of 1,2-Bis(2-cyanoethoxy)ethane, have been studied for their molecular and crystal structures. These studies provide insights into conformational states and molecular arrangements in solid states, which are essential for understanding material properties (Pottie et al., 1998).

Catalysis

1,2-Bis(2-cyanoethoxy)ethane and its derivatives have also been explored in catalysis. For instance, they have been used in the development of catalysts for olefin polymerization, demonstrating the versatility of this compound in synthesizing efficient ligands for industrial applications (Lotfi et al., 2019).

Future Directions

In the field of lithium-ion batteries, 1,2-Bis(2-cyanoethoxy)ethane has shown potential in improving the stability of high-capacity Ni-rich cathodes2. This suggests that further research and development in this area could lead to more efficient and durable batteries.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.


properties

IUPAC Name

3-[2-(2-cyanoethoxy)ethoxy]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c9-3-1-5-11-7-8-12-6-2-4-10/h1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHRQKSLPFJQHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044656
Record name 3,3'-(Ethylenedioxy)dipropiononitrile
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(2-cyanoethoxy)ethane

CAS RN

3386-87-6
Record name 3,3′-[1,2-Ethanediylbis(oxy)]bis[propanenitrile]
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Record name 3,3'-(Ethylenedioxy)dipropiononitrile
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Record name 1,2-Bis(2-cyanoethoxy)ethane
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Record name Propanenitrile, 3,3'-[1,2-ethanediylbis(oxy)]bis-
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Record name 3,3'-(Ethylenedioxy)dipropiononitrile
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Record name 3,3'-(ethylenedioxy)dipropiononitrile
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Record name 3,3'-(ETHYLENEDIOXY)DIPROPIONONITRILE
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Synthesis routes and methods I

Procedure details

To a 5 liter double walled (for water cooling) glass reactor with a bottom drain and stopcock was charged 930 grams (15 moles) of ethylene glycol and 45.6 grams of 40% aqueous KOH solution. Some 1620 grams (30.6 moles) of acrylonitrile (NC--CH=CH2) were then added dropwise with stirring at such a rate that the temperature was kept below 35° C. After the addition was completed the mixture was stirred an additional hour and then allowed to stand overnight. The mixture was then neutralized to a pH of 7 by the addition of 6 molar HCl. After washing with saturated NaCl solution three times, the product was separated from the aqueous layer, dried over CaCl2 and passed through an Al2O3 column to insure that all basic materials had been removed. The yield obtained was 90% of theoretical.
Quantity
930 g
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Synthesis routes and methods II

Procedure details

Small scale: Ethylene glycol (1 g, 16.1 mmol) was mixed with Triton B (40% in MeOH, 0.22 g, 0.53 mmol) and cooled in an ice-bath while acrylonitrile (1.71 g, 32.2 mmol) was added. The mixture was stirred at room temperature for 60 hours after which it was neutralized with 0.1 M HCl (0.6 cm3) and extracted with CH2Cl2 (80 cm3) The extracts were concentrated under reduced pressure and the residue was Kugelrohr-distilled to give 3,3′-(ethane-1,2-diylbis(oxy))dipropanenitrile (1.08 g, 39.9%) as a light colored oil, bp 150-170° C./20 Torr.
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1 g
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1.71 g
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0.6 mL
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Synthesis routes and methods III

Procedure details

To a 2000 ml. flask fitted with a stirrer, reflux condensor and an additional funnel and immersed in an ice water bath was added 248 g. of ethylene glycol and 20 g. of 40% aqueous NaOH. The stirrer was started and the 424 g. of acrylonitrile was added from the funnel over a period of about 15 minutes. The temperature remained in the range of 25°-35° C. during the addition of the acrylonitrile. The stirring was continued for one additional hour after which 170 g. of the reaction mixture was withdrawn from the flask and neutralized by contacting with 70 g. of a sulfonic acid resin. The withdrawn mixture contained more than 95 wt. % of 3,3'-ethylenedioxy-bis(propionitrile), and essentially no acrylonitrile. This run was performed with gradual addition of acrylonitrile to produce the 3,3'-ethylenedioxy-bis(propionitrile) for use in the subsequent run with rapid addition of acrylonitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
X Li, X Han, G Li, J Du, Y Cao, H Gong, H Wang… - Small, 2022 - Wiley Online Library
High‐capacity Ni‐rich layered oxides are considered as promising cathodes for lithium‐ion batteries. However, the practical applications of LiNi 0.83 Co 0.07 Mn 0.1 O 2 (NCM83) …
Number of citations: 13 onlinelibrary.wiley.com
J Parish - 1964 - ora.ox.ac.uk
Previous work has covered some displacement reactions, eliminations and olefine-rearrangements in the systems n-octane 1 , t-butylyclohexane 2 , and decalin 3 . In order to facilitate …
Number of citations: 2 ora.ox.ac.uk
M Taramasso, D Dinelli - Journal of Chromatographic Science, 1964 - academic.oup.com
Preparative Scale Gas Chromatography by a Laboratory Rotating Unit Page 1 Preparative Scale Gas Chromatography by a Laboratory Rotating Unit PART III: ISOMERS SEPARATION …
Number of citations: 23 academic.oup.com
W Wang, H Hu, X Zeng, Z Ma, W Fan, C Fan… - Journal of Power …, 2022 - Elsevier
To increase the lifespan, energy density, and temperature performance of LiCoO 2 /artificial graphite lithium-ion batteries (LCO/AG LIBs) to meet the requirements of 5G devices, three …
Number of citations: 9 www.sciencedirect.com
Z Wagner - Fluid phase equilibria, 1995 - Elsevier
Wagner Z.: Vapour-liquid equilibrium at high pressure in the system containing carbon dioxide and propyl acetate. Vapour-liquid equilibrium data in the carbon dioxidepropyl acetate …
Number of citations: 25 www.sciencedirect.com
J Berg, Z Wagner - Fluid phase equilibria, 1990 - Elsevier
Vapour pressure of pure sulphur hexafluoride was measured in the temperature range from 290 K to the critical point. Measurements of binary vapour—liquid equilibrium data were …
Number of citations: 10 www.sciencedirect.com
RG Alsup, JO Punderson… - Journal of Applied …, 1959 - Wiley Online Library
High molecular weight polyoxymethylenes are not soluble at room temperature in any of the hundreds of solvents or solvent systems tested. However, solutions can be obtained at …
Number of citations: 41 onlinelibrary.wiley.com
VV Kuznetsov - Russian chemical bulletin, 2005 - Springer
Reactions of 1,3-dioxacycloalkanes and their 2-arsena, 2-bora, 2-germa, 2-sila, and 2-thia analogs with nitriles Page 1 Russian Chemical Bulletin, International Edition, Vol. 54, No. 7, …
Number of citations: 15 link.springer.com
DG Gillen, JT Scanlon - Journal of Chromatographic Science, 1972 - academic.oup.com
A gas chromatographic method is described which will provide a rapid, efficient separation of the stereoisomeric menthols and menthones. Of the several liquid phases evaluated, …
Number of citations: 10 academic.oup.com

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